N-[1-(4-bromophenyl)-2-(pyridin-2-yl)ethyl]but-2-ynamide
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Overview
Description
N-[1-(4-bromophenyl)-2-(pyridin-2-yl)ethyl]but-2-ynamide is a synthetic organic compound that belongs to the class of amides It features a bromophenyl group, a pyridinyl group, and an ethyl group attached to a but-2-ynamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-bromophenyl)-2-(pyridin-2-yl)ethyl]but-2-ynamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of α-bromoketones and 2-aminopyridine.
Formation of N-(pyridin-2-yl)amides: The reaction between α-bromoketones and 2-aminopyridine in the presence of iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene leads to the formation of N-(pyridin-2-yl)amides.
Final Product: The final step involves the coupling of the intermediate with but-2-ynoic acid or its derivatives under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-bromophenyl)-2-(pyridin-2-yl)ethyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(4-bromophenyl)-2-(pyridin-2-yl)ethyl]but-2-ynamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used in research to understand its interactions with enzymes and receptors, which can lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-[1-(4-bromophenyl)-2-(pyridin-2-yl)ethyl]but-2-ynamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridinyl amide structure and have similar biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds are synthesized from similar starting materials and have comparable medicinal applications.
Uniqueness
N-[1-(4-bromophenyl)-2-(pyridin-2-yl)ethyl]but-2-ynamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[1-(4-bromophenyl)-2-pyridin-2-ylethyl]but-2-ynamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O/c1-2-5-17(21)20-16(12-15-6-3-4-11-19-15)13-7-9-14(18)10-8-13/h3-4,6-11,16H,12H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVOYNSCHXIBNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(CC1=CC=CC=N1)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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